4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole
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Overview
Description
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole is a synthetic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a trifluoromethoxy group, which is known for its unique chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . Another method includes the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as boron reagents for Suzuki–Miyaura coupling, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to receptors and enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-4-(4-(trifluoromethoxy)phenyl)indole-3-acetonitrile
- 4-(Trifluoromethoxy)phenyl-Containing Polydithienylpyrroles
Uniqueness
4-Hydroxy-6-(4-(trifluoromethoxy)phenyl)indole is unique due to its specific substitution pattern and the presence of the trifluoromethoxy group. This group imparts distinct chemical and biological properties, making the compound valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H10F3NO2 |
---|---|
Molecular Weight |
293.24 g/mol |
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]-1H-indol-4-ol |
InChI |
InChI=1S/C15H10F3NO2/c16-15(17,18)21-11-3-1-9(2-4-11)10-7-13-12(5-6-19-13)14(20)8-10/h1-8,19-20H |
InChI Key |
BLSDTRLWERMLQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=CN3)C(=C2)O)OC(F)(F)F |
Origin of Product |
United States |
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